

Olivomycin A in Cancer Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: Olivomycin A

Cat. No.: B15563463

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Introduction

Olivomycin A is a member of the aureolic acid group of antibiotics, which were first identified in the 1960s for their significant antitumor properties.[1] Produced by *Streptomyces olivoreticuli*, **Olivomycin A** garnered interest for its potent anticancer activity.[1] This document provides a comprehensive overview of the history of **Olivomycin A** in cancer research, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects. While historical texts mention its clinical application in treating testicular cancer and reticular sarcoma, detailed quantitative data from human clinical trials are scarce in publicly available literature, likely due to the compound's high cytotoxicity which may have limited its clinical development.[2]

Mechanism of Action

The primary mechanism of action of **Olivomycin A** is its sequence-selective binding to the minor groove of GC-rich regions of DNA.[2] This interaction is mediated by the formation of a coordination complex with divalent metal ions, such as Mg^{2+} . The binding of the **Olivomycin A**- Mg^{2+} complex to DNA physically obstructs the progression of DNA-dependent enzymes like RNA polymerase, thereby inhibiting transcription and subsequent protein synthesis.[2] This disruption of transcription is a key contributor to its cytotoxic effects against cancer cells.

Recent research has unveiled a more nuanced understanding of **Olivomycin A**'s mechanism, highlighting its role in modulating critical cellular signaling pathways involved in cancer progression.

Data Presentation: Preclinical Efficacy of Olivomycin A

The following tables summarize the in vitro efficacy of **Olivomycin A** across various cancer cell lines.

Cell Line	Cancer Type	IC50	Reference
A-498	Renal Cell Carcinoma (wild-type p53)	Significant inhibitory effect starting at 10 nM (colony formation)	
786-O	Renal Cell Carcinoma (mutant p53 and PTEN)	Significant inhibitory effect starting at 1 nM (colony formation)	
Murine Leukemia cells	Leukemia	Cytotoxicity at nanomolar concentrations	
Human T lymphoblastic cells	T-cell Lymphoma	Cytotoxicity at nanomolar concentrations	

Cell Line	Cancer Type	Apoptosis Induction	Reference
A-498	Renal Cell Carcinoma (wild-type p53)	Effective at 1 μ M	
786-O	Renal Cell Carcinoma (mutant p53 and PTEN)	Effective at 50 nM	
Human tumor cells	Various	Induced at nanomolar concentrations	

Cell Line	Cancer Type	Effect on Migration	Concentration	Reference
A-498	Renal Cell Carcinoma (wild-type p53)	Significantly suppressed	100 nM	
786-O	Renal Cell Carcinoma (mutant p53 and PTEN)	Significantly suppressed	100 nM	

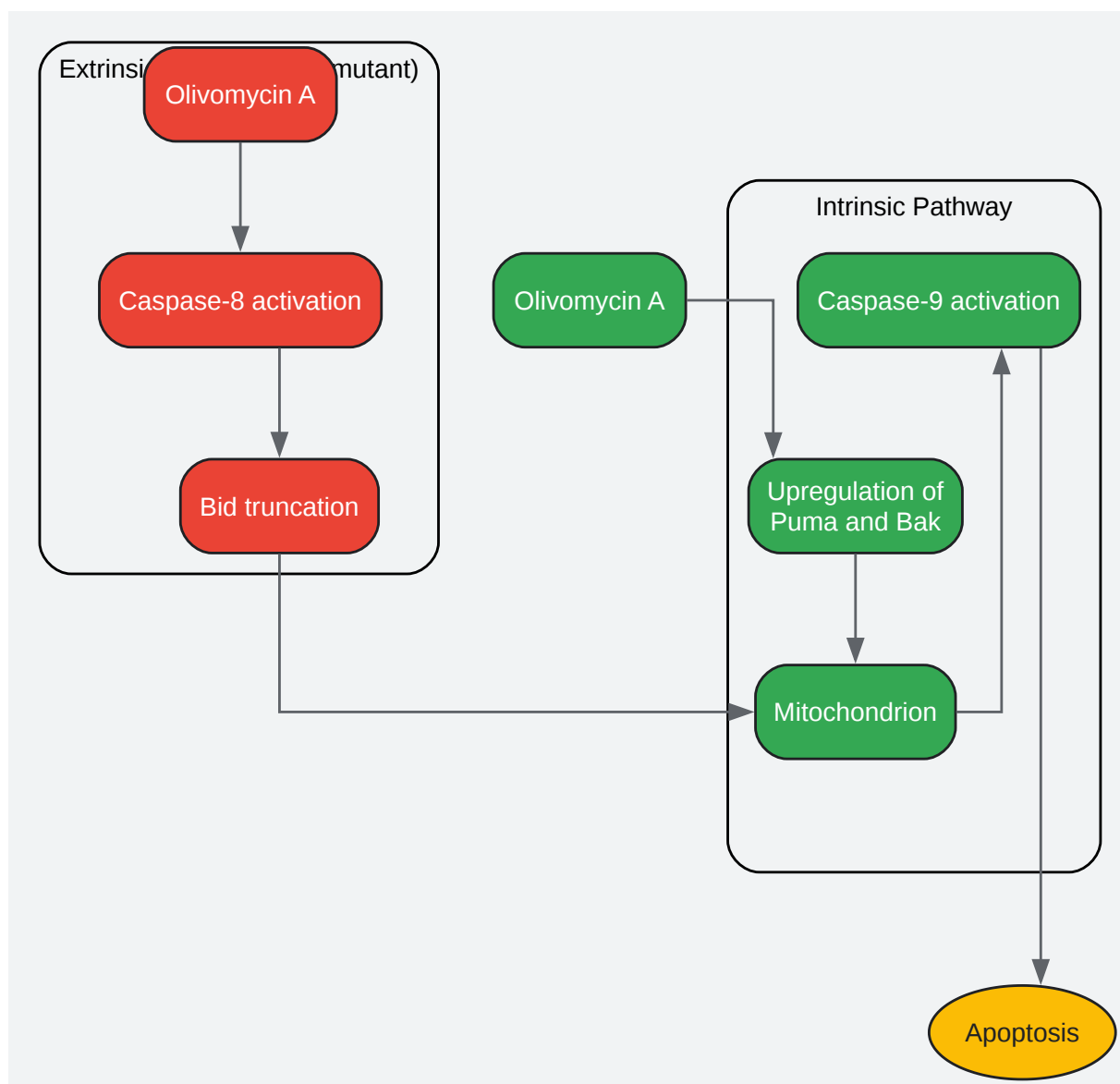
Signaling Pathways Modulated by Olivomycin A

Olivomycin A exerts its anticancer effects by impacting multiple signaling pathways, primarily those involved in apoptosis (programmed cell death) and the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.

Apoptosis Signaling Pathway

Olivomycin A induces apoptosis through both intrinsic and extrinsic pathways, with the specific mechanism appearing to be dependent on the p53 status of the cancer cells.

- In p53 wild-type cells (e.g., A-498): **Olivomycin A** primarily activates the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Puma and Bak, leading to the activation of caspase-9.
- In p53 mutant cells (e.g., 786-O): **Olivomycin A** appears to engage both intrinsic and extrinsic pathways. This is evidenced by the activation of caspase-8 and the cleavage of Bid (suggesting extrinsic pathway activation), alongside the involvement of the mitochondrial pathway.



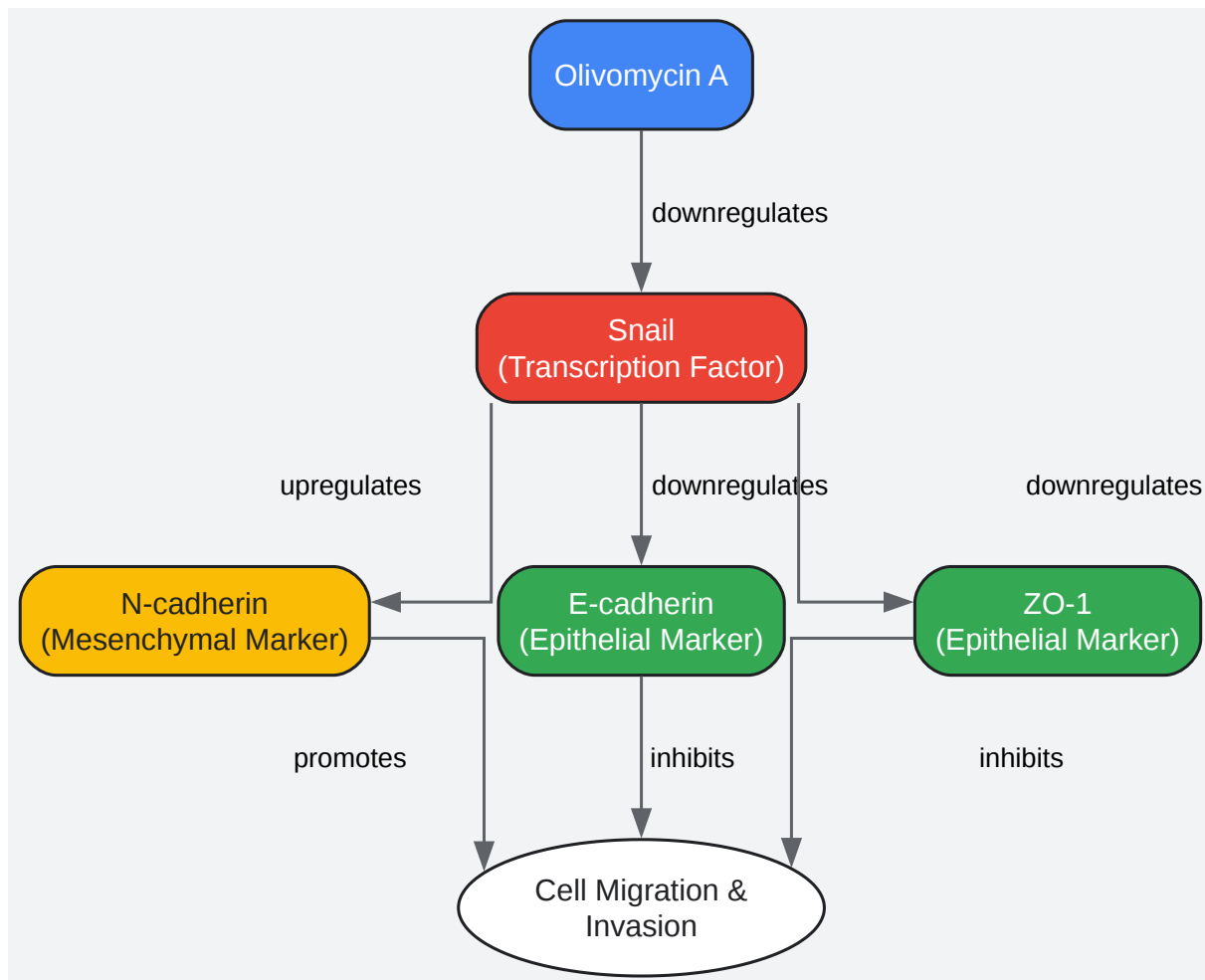
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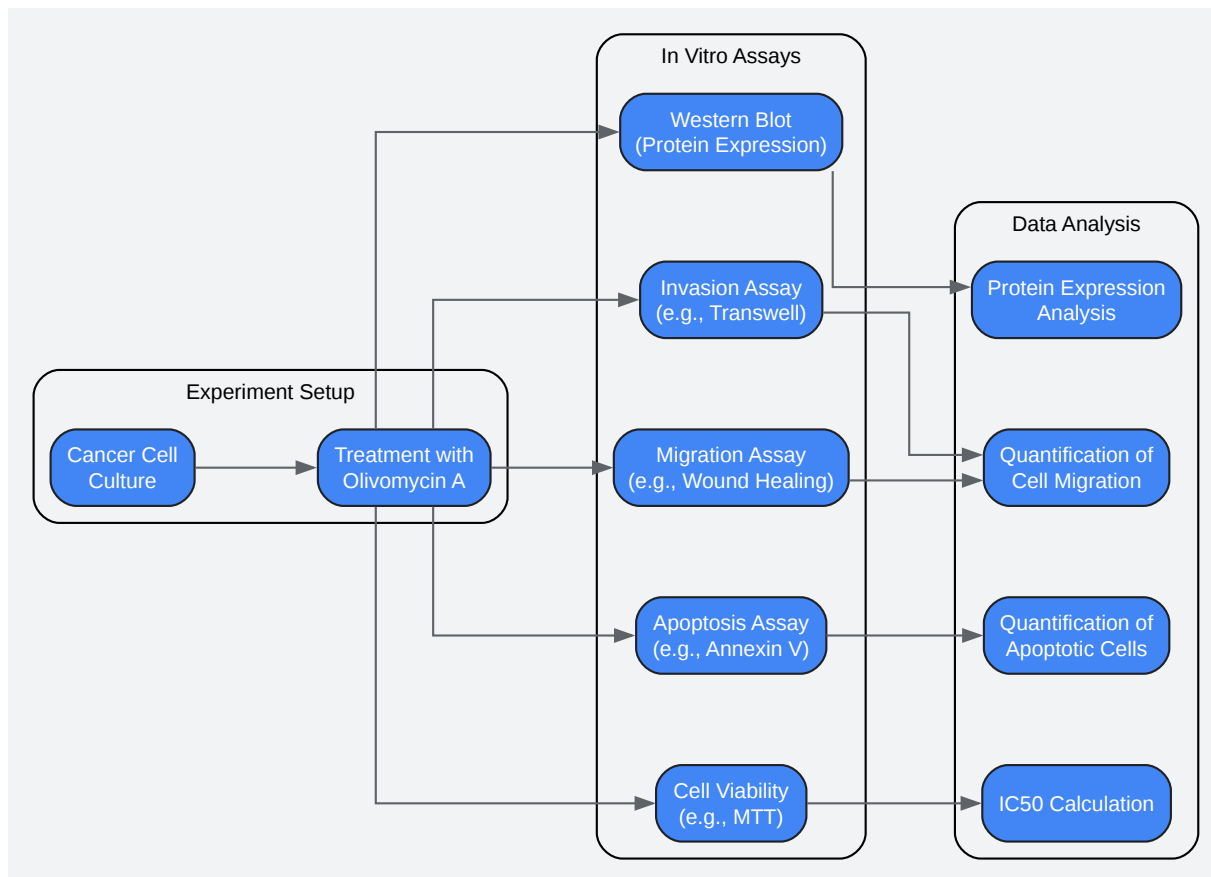
Olivomycin A-induced apoptosis pathways.

Epithelial-Mesenchymal Transition (EMT) Signaling Pathway

Olivomycin A has been shown to reverse the EMT process, thereby reducing the migratory and invasive potential of cancer cells. It achieves this by:

- Downregulating key EMT transcription factors: Notably, it reduces the expression of Snail.
- Modulating cell adhesion molecules: It leads to the downregulation of the mesenchymal marker N-cadherin and the upregulation of epithelial markers such as E-cadherin and ZO-1.





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References

- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
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